9-Hydroxymethyl-10-carbamoylacridan

Metabolite identification Structural elucidation Chromatographic selectivity

9‑Hydroxymethyl‑10‑carbamoylacridan (9‑HMCA, CAS 68011‑71‑2) is a ring‑contracted acridan derivative that constitutes one of the major human metabolites of the anticonvulsant drug carbamazepine (CBZ). Unlike the parent drug and its primary dibenzazepine‑core metabolites, 9‑HMCA possesses a tricyclic acridine (dihydroacridine) scaffold formed by an azepine‑ring contraction during metabolism.

Molecular Formula C15H14N2O2
Molecular Weight 254.28 g/mol
Cat. No. B8250728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Hydroxymethyl-10-carbamoylacridan
Molecular FormulaC15H14N2O2
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C3N2C(=O)N)CO
InChIInChI=1S/C15H14N2O2/c16-15(19)17-13-7-3-1-5-10(13)12(9-18)11-6-2-4-8-14(11)17/h1-8,12,18H,9H2,(H2,16,19)
InChIKeyLAUDUHYRZXCAJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9‑Hydroxymethyl‑10‑carbamoylacridan (9‑HMCA) – A Unique Ring‑Contracted Acridan Metabolite of Carbamazepine for Analytical, Metabolic, and Environmental Research


9‑Hydroxymethyl‑10‑carbamoylacridan (9‑HMCA, CAS 68011‑71‑2) is a ring‑contracted acridan derivative that constitutes one of the major human metabolites of the anticonvulsant drug carbamazepine (CBZ) [1]. Unlike the parent drug and its primary dibenzazepine‑core metabolites, 9‑HMCA possesses a tricyclic acridine (dihydroacridine) scaffold formed by an azepine‑ring contraction during metabolism [1][2]. The compound is detected at substantial concentrations in patient serum and is excreted in urine as both unconjugated and conjugated forms, making it a critical reference standard for therapeutic drug monitoring, metabolic pathway studies, and environmental occurrence investigations [1][3].

Why Generic Carbamazepine Metabolites Cannot Substitute for 9‑Hydroxymethyl‑10‑carbamoylacridan in Quantitative Bioanalysis and Metabolic Profiling


Although carbamazepine‑10,11‑epoxide (CBZ‑E) and trans‑10,11‑dihydro‑10,11‑dihydroxy‑CBZ (trans‑CBZ‑diol) are the most widely used reference metabolites for carbamazepine studies, they share a dibenzazepine core that differs fundamentally from the acridan scaffold of 9‑HMCA [1]. This structural divergence leads to distinct chromatographic retention, mass spectrometric fragmentation, and conjugation behavior that preclude the use of CBZ‑E or trans‑CBZ‑diol as surrogates for quantifying or identifying the ring‑contracted pathway [1][2]. Furthermore, 9‑HMCA is formed through a unique metabolic route that is not fully captured by the epoxide‑diol pathway, meaning that its serum and urinary levels provide independent information about carbamazepine disposition that cannot be inferred from the conventional dibenzazepine metabolites [3].

Head‑to‑Head Quantitative Evidence Differentiating 9‑Hydroxymethyl‑10‑carbamoylacridan from Key Carbamazepine Metabolite Comparators


Ring‑Contracted Acridan Core versus Dibenzazepine Core: A Structural Class Distinction with Analytical Consequences

9‑HMCA is the only major carbamazepine metabolite that undergoes azepine ring contraction to form an acridan (dihydroacridine) core, whereas CBZ‑E and trans‑CBZ‑diol retain the dibenzazepine skeleton characteristic of the parent drug [1]. This structural rearrangement is confirmed by LC‑MS comparison with an authentic synthetic sample [1]. The acridan nucleus imparts distinct UV absorption, retention on reversed‑phase columns, and mass spectrometric fragmentation patterns relative to the dibenzazepine metabolites, making 9‑HMCA uniquely identifiable and necessitating a dedicated reference standard for accurate quantification [1][2].

Metabolite identification Structural elucidation Chromatographic selectivity

Serum Concentration Ratio: 9‑HMCA Reaches 12.5–33% of CBZ‑10,11‑Epoxide Levels, Creating an Analytical Interference Risk

In 100 patient serum samples, the concentration of unconjugated 9‑HMCA ranged from one‑eighth to one‑third of the simultaneously measured CBZ‑10,11‑epoxide (CBZ‑E) concentration [1]. This wide range of relative abundance means that 9‑HMCA can co‑elute or overlap with CBZ‑E in non‑optimized HPLC methods, potentially distorting CBZ‑E quantification if not chromatographically resolved [1]. The correlation coefficient between 9‑HMCA and CBZ‑E serum levels was r = 0.80, indicating a significant but imperfect association that prevents simple mathematical correction [1].

Therapeutic drug monitoring HPLC interference Serum metabolite profiling

Urinary Excretion Fraction: 9‑HMCA Accounts for 5.2–8.8% of a Carbamazepine Dose, Distinct from trans‑CBZ‑Diol (32–61%) and CBZ‑E (1–1.4%)

In epileptic patients receiving chronic carbamazepine therapy, the urinary recovery of 9‑HMCA (measured as 9‑hydroxymethyl‑10‑carbamoyl acridane) was 5.2% to 8.8% of the administered dose, ranking it as the second most abundant metabolite in urine after trans‑CBZ‑diol (32%–61%) and substantially exceeding CBZ‑E (1%–1.4%) and unchanged CBZ (0.5%) [1]. This quantitative hierarchy demonstrates that 9‑HMCA is not a trace by‑product but a major elimination product whose contribution must be accounted for in mass‑balance and pharmacokinetic studies [1].

Metabolic fate Urinary biomarker Pharmacokinetic profiling

Metabolic Pathway Partitioning: 9‑HMCA/tran‑CBZ‑Diol Urinary Ratio Shifts from ~3% During CBZ‑E Therapy to ~26% During CBZ Therapy

When patients received CBZ‑E as monotherapy, the urinary 9‑HMCA excretion represented only 1.9%–4.0% of the trans‑CBZ‑diol excretion, indicating that only a minor fraction of 9‑HMCA is formed via the epoxide‑diol pathway. In striking contrast, during carbamazepine administration the 9‑HMCA/trans‑CBZ‑diol ratio rose to 23%–32%, demonstrating that the predominant route of 9‑HMCA formation is a direct, non‑epoxide‑diol pathway [1]. This pathway partition is not observable with CBZ‑E or trans‑CBZ‑diol alone and provides unique insight into the induction state of carbamazepine metabolism [1].

Pathway‑specific metabolism Metabolic induction Pharmacogenetic phenotyping

Highest‑Value Application Scenarios for 9‑Hydroxymethyl‑10‑carbamoylacridan Based on Quantitative Evidence


Certified Reference Standard for Carbamazepine Therapeutic Drug Monitoring (TDM) and Pharmacokinetic Studies

The demonstrated interference risk of 9‑HMCA with CBZ‑E quantification (12.5–33% co‑elution potential) makes a high‑purity analytical standard essential for HPLC method validation in clinical TDM [1]. Laboratories procuring ≥98% purity 9‑HMCA can spike serum samples to verify baseline resolution and ensure that reported CBZ‑E concentrations are not falsely elevated.

Urinary Metabolite Profiling for Carbamazepine Compliance Monitoring and Metabolic Phenotyping

With 9‑HMCA representing 5.2–8.8% of the urinary drug recovery, it serves as a quantitatively significant, independent marker of carbamazepine adherence that is not confounded by the epoxide‑diol pathway [2]. Stable‑isotope labeled or unlabeled 9‑HMCA can be used as an internal standard for LC‑MS/MS assays targeting the acridan metabolite in patient urine.

Investigating Non‑Epoxide‑Diol Metabolic Pathways and Their Toxicological Significance

The 7‑ to 10‑fold shift in the 9‑HMCA/trans‑CBZ‑diol urinary ratio between CBZ‑E and CBZ therapy proves that 9‑HMCA is a sentinel metabolite for the direct, non‑epoxide‑diol pathway [3]. Researchers studying carbamazepine‑induced hypersensitivity or DRESS syndrome can use 9‑HMCA as a probe to assess the activity of this alternative metabolic route and its contribution to reactive metabolite formation.

Environmental Monitoring of Pharmaceutical Contaminants in Wastewater and Surface Water

9‑HMCA has been detected in wastewater influents and effluents as a persistent transformation product of carbamazepine [4]. Procurement of the authentic standard enables environmental laboratories to monitor the occurrence and fate of this ring‑contracted metabolite, complementing the more commonly measured dibenzazepine‑class markers and providing a more complete picture of carbamazepine environmental burden.

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